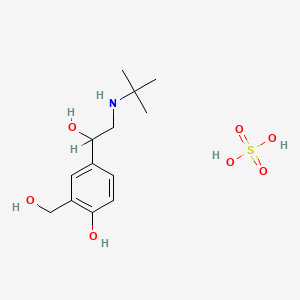

Salbutamol sulfate

Cat. No. B7818691

M. Wt: 337.39 g/mol

InChI Key: OVICLFZZVQVVFT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08202537B2

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].OS(O)(=O)=O>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

286 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

8 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

slowly adding 1837 g of AMBERLITE™

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The dispersion was mixed for 4 hours and upon completion

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before decanting the supernatant

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet resin complex was then dried in a VWR™ convection oven

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a uniform mass

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The semi-dried granules were then milled through a 40 mesh screen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

continued drying under 50° C. until the moisture content

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dried granules were then milled through a 40 mesh screen

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08202537B2

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].OS(O)(=O)=O>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

286 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

8 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

slowly adding 1837 g of AMBERLITE™

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The dispersion was mixed for 4 hours and upon completion

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before decanting the supernatant

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet resin complex was then dried in a VWR™ convection oven

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a uniform mass

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The semi-dried granules were then milled through a 40 mesh screen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

continued drying under 50° C. until the moisture content

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dried granules were then milled through a 40 mesh screen

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08202537B2

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].OS(O)(=O)=O>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

286 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

8 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

slowly adding 1837 g of AMBERLITE™

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The dispersion was mixed for 4 hours and upon completion

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before decanting the supernatant

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet resin complex was then dried in a VWR™ convection oven

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a uniform mass

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The semi-dried granules were then milled through a 40 mesh screen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

continued drying under 50° C. until the moisture content

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dried granules were then milled through a 40 mesh screen

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |